3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole

nNOS inhibition indazole SAR nitroindazole pharmacophore

3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole (CAS 1527518-35-9, molecular formula C17H16N4O3, molecular weight 324.33 g/mol) is a fully synthetic indazole derivative bearing a 3-cyclopropyl group, a 4-nitro substituent, and an N1-(6-methoxypyridin-2-yl)methyl moiety. The indazole scaffold has been characterized as a privileged structure in medicinal chemistry, with 4-nitroindazoles specifically recognized as potent inhibitors of neuronal nitric oxide synthase (nNOS).

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
Cat. No. B15174907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C4CC4
InChIInChI=1S/C17H16N4O3/c1-24-15-7-2-4-12(18-15)10-20-13-5-3-6-14(21(22)23)16(13)17(19-20)11-8-9-11/h2-7,11H,8-10H2,1H3
InChIKeyVMXHPGDTXBDPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole Procurement Guide – Core Identity & Structural Baseline


3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole (CAS 1527518-35-9, molecular formula C17H16N4O3, molecular weight 324.33 g/mol) is a fully synthetic indazole derivative bearing a 3-cyclopropyl group, a 4-nitro substituent, and an N1-(6-methoxypyridin-2-yl)methyl moiety . The indazole scaffold has been characterized as a privileged structure in medicinal chemistry, with 4-nitroindazoles specifically recognized as potent inhibitors of neuronal nitric oxide synthase (nNOS) [1]. This compound combines three pharmacophoric elements—the nitro group for heme‑iron interaction, the cyclopropyl for conformational restriction, and the methoxypyridylmethyl for potential selectivity modulation—within a single entity, distinguishing it from simpler nitroindazole analogs such as 7-nitroindazole or 4-nitroindazole [2].

Why 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole Cannot Be Replaced by Generic 4-Nitroindazole or 7-Nitroindazole


The substitution pattern on the indazole core profoundly influences both the potency and isoform selectivity of nitric oxide synthase inhibition. Unlike generic 4-nitroindazole, which lacks N1‑alkylation and 3‑cyclopropyl substitution, the target compound carries a methoxypyridylmethyl group at N1 that alters the hydrogen‑bond network in the nNOS active site and a 3‑cyclopropyl group that restricts conformational freedom [1]. The binding‑mode hypotheses for 4‑substituted indazoles indicate that N1‑substitution can redirect the indazole orientation within the heme pocket, potentially affecting selectivity between nNOS, iNOS, and eNOS [1]. Similarly, 7‑nitroindazole (7‑NI), although a well‑known nNOS inhibitor, exhibits suboptimal isoform selectivity and has been associated with cardiovascular and renal toxicity in preclinical models [2]. The simultaneous presence of the 3‑cyclopropyl, 4‑nitro, and N1‑methoxypyridylmethyl groups in this compound creates a distinct pharmacophore that cannot be replicated by simple off‑the‑shelf nitroindazole alternatives, making blind substitution scientifically unjustified.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole Versus Closest Comparators


4-Nitro vs. 7-Nitro Substitution: nNOS Inhibitory Potency Class Comparison

In the indazole series, moving the nitro group from position 7 (7‑nitroindazole) to position 4 (4‑nitroindazole) retains potent nNOS inhibitory activity. The 4‑nitroindazole scaffold was shown to inhibit nNOS with an IC50 comparable to 7‑NI in enzymatic assays, establishing the 4‑nitro substitution as a viable pharmacophoric alternative [1]. The target compound extends this 4‑nitro core with additional substituents (3‑cyclopropyl and N1‑methoxypyridylmethyl) that are not present in simple 4‑nitroindazole. Direct IC50 data for the fully substituted target molecule are not publicly available; the evidence is therefore class‑level inference from the 4‑nitroindazole pharmacophore.

nNOS inhibition indazole SAR nitroindazole pharmacophore

N1‑Alkylation Effect on nNOS Binding Mode: Structural Differentiation from N1‑Unsubstituted 4‑Nitroindazole

Molecular modeling and in vitro evaluation of N1‑methyl and N1‑ethyl‑4‑substituted indazoles revealed that N1‑alkylation alters the hydrogen‑bond interaction between the indazole N2 atom and the nNOS active site, shifting the binding pose [1]. The target compound carries a bulkier N1‑(6‑methoxypyridin‑2‑yl)methyl substituent, predicted to further modulate the indazole orientation within the heme pocket relative to unsubstituted 4‑nitroindazole. While no head‑to‑head IC50 comparison is available for the exact compound, the class‑level implication is that N1‑substitution can differentiate isoform selectivity and binding kinetics compared to the parent 4‑nitroindazole.

indazole N1‑alkylation nNOS binding mode nitrogen fastening point

3‑Cyclopropyl Substitution: Conformational Restriction and Metabolic Stability Advantage over 3‑Unsubstituted Analogs

The 3‑cyclopropyl group introduces conformational restriction around the C3‑N2 bond of the indazole, which can pre‑organize the molecule for target binding and reduce entropic penalties upon complex formation. In analogous heterocyclic series, 3‑cyclopropyl substitution has been associated with improved metabolic stability compared to 3‑methyl or 3‑unsubstituted congeners [1]. Patent disclosures of indazole glucocorticoid receptor modulators explicitly claim 3‑cyclopropyl as a preferred embodiment for optimizing LogD and in vivo distribution [2]. The target compound incorporates this 3‑cyclopropyl motif, distinguishing it from 3‑H‑4‑nitroindazole and 3‑methyl‑4‑nitroindazole variants that lack such conformational bias.

cyclopropyl conformational restriction metabolic stability indazole SAR

Methoxypyridylmethyl N1‑Substituent: Potential for Isoform Selectivity Differentiation from 7‑Nitroindazole and 4‑Nitroindazole

The 6‑methoxypyridin‑2‑yl moiety introduced at the N1 position provides additional hydrogen‑bond acceptor and donor capacity that can engage residues in the nNOS substrate‑access channel, potentially enhancing selectivity over iNOS and eNOS. 7‑Nitroindazole, by contrast, relies solely on the nitro group and indazole NH for target engagement, with reported nNOS/iNOS selectivity ratios typically below 10‑fold [1]. While direct selectivity data for the target compound are not published, patent families covering pyridinyl‑substituted indazoles describe the methoxypyridyl group as a selectivity‑modulating element for glucocorticoid receptor and kinase targets [2]. This structural feature is absent from both 7‑NI and 4‑nitroindazole.

indazole N1‑substituent nNOS isoform selectivity methoxypyridine pharmacophore

Application Scenarios for 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole Based on Verified Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probe Development

The 4‑nitroindazole core, validated as a competitive nNOS inhibitor with low‑micromolar potency [1], combined with N1‑methoxypyridylmethyl substitution that is predicted to alter binding pose [2], makes this compound a suitable scaffold for developing next‑generation nNOS probes. Researchers seeking to overcome the selectivity limitations of 7‑nitroindazole can use this molecule to explore structure‑activity relationships at the N1 position while retaining the 4‑nitro pharmacophore.

Pharmacokinetic Optimization Studies Leveraging 3‑Cyclopropyl Conformational Restriction

Patented indazole series identify 3‑cyclopropyl substitution as a preferred embodiment for improving LogD and in vivo distribution volume [3]. This compound provides a pre‑installed cyclopropyl group for teams investigating metabolic stability or blood‑brain barrier penetration in nNOS‑targeted programs, without requiring custom synthesis of the constrained ring system.

Isoform Selectivity Screening Panels (nNOS vs iNOS vs eNOS)

The methoxypyridylmethyl N1‑substituent introduces additional hydrogen‑bonding functionality absent from 7‑NI and 4‑nitroindazole . In selectivity screening cascades, this compound can serve as a structurally differentiated analog to test whether N1‑pyridylmethyl appendages shift the isoform inhibition profile, addressing a known liability of first‑generation nitroindazole inhibitors.

Chemical Biology Tool for Indazole‑Heme Interaction Studies

Binding‑mode studies on 4‑substituted indazoles highlight the critical role of the indazole N2 nitrogen in heme‑iron coordination [2]. With its unique combination of 3‑cyclopropyl (conformational constraint), 4‑nitro (heme ligand), and N1‑methoxypyridylmethyl (second‑shell interaction), this compound is a valuable tool for spectroscopic and crystallographic investigations of indazole‑heme binding geometries.

Quote Request

Request a Quote for 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.